molecular formula C15H24O4 B13418884 (3R,5S)-1-(4-hydroxy-3-methoxyphenyl)octane-3,5-diol

(3R,5S)-1-(4-hydroxy-3-methoxyphenyl)octane-3,5-diol

Cat. No.: B13418884
M. Wt: 268.35 g/mol
InChI Key: SVZGCYLXISBVQK-QWHCGFSZSA-N
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Description

(3R,5S)-1-(4-hydroxy-3-methoxyphenyl)octane-3,5-diol is an organic compound characterized by its unique stereochemistry and functional groups. This compound features a phenyl ring substituted with a hydroxy group and a methoxy group, as well as an octane chain with two hydroxyl groups at the third and fifth positions. The stereochemistry is specified as (3R,5S), indicating the spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-1-(4-hydroxy-3-methoxyphenyl)octane-3,5-diol can be achieved through several synthetic routes. One common method involves the following steps:

    Starting Material: The synthesis begins with a suitable phenyl derivative, such as 4-hydroxy-3-methoxybenzaldehyde.

    Grignard Reaction: The phenyl derivative undergoes a Grignard reaction with an appropriate Grignard reagent to form a secondary alcohol.

    Hydroxylation: The secondary alcohol is then subjected to hydroxylation to introduce the hydroxyl groups at the third and fifth positions of the octane chain.

    Stereoselective Synthesis: The stereochemistry is controlled through the use of chiral catalysts or chiral auxiliaries to ensure the (3R,5S) configuration.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Key considerations include:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are optimized to maximize yield and purity.

    Catalyst Selection: Chiral catalysts or enzymes may be employed to achieve the desired stereochemistry.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-1-(4-hydroxy-3-methoxyphenyl)octane-3,5-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form corresponding alkanes or alcohols.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3R,5S)-1-(4-hydroxy-3-methoxyphenyl)octane-3,5-diol has a wide range of scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R,5S)-1-(4-hydroxy-3-methoxyphenyl)octane-3,5-diol involves its interaction with molecular targets and pathways. The compound’s hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    (3R,5S)-1-(4-hydroxyphenyl)octane-3,5-diol: Lacks the methoxy group on the phenyl ring.

    (3R,5S)-1-(4-methoxyphenyl)octane-3,5-diol: Lacks the hydroxy group on the phenyl ring.

    (3R,5S)-1-(4-hydroxy-3-methoxyphenyl)hexane-3,5-diol: Has a shorter carbon chain.

Uniqueness

(3R,5S)-1-(4-hydroxy-3-methoxyphenyl)octane-3,5-diol is unique due to its specific combination of functional groups and stereochemistry. The presence of both hydroxy and methoxy groups on the phenyl ring, along with the (3R,5S) configuration, imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C15H24O4

Molecular Weight

268.35 g/mol

IUPAC Name

(3R,5S)-1-(4-hydroxy-3-methoxyphenyl)octane-3,5-diol

InChI

InChI=1S/C15H24O4/c1-3-4-12(16)10-13(17)7-5-11-6-8-14(18)15(9-11)19-2/h6,8-9,12-13,16-18H,3-5,7,10H2,1-2H3/t12-,13+/m0/s1

InChI Key

SVZGCYLXISBVQK-QWHCGFSZSA-N

Isomeric SMILES

CCC[C@@H](C[C@@H](CCC1=CC(=C(C=C1)O)OC)O)O

Canonical SMILES

CCCC(CC(CCC1=CC(=C(C=C1)O)OC)O)O

Origin of Product

United States

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